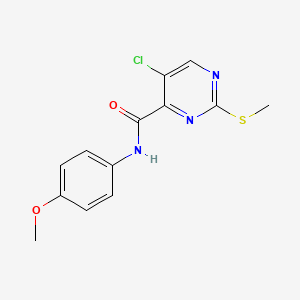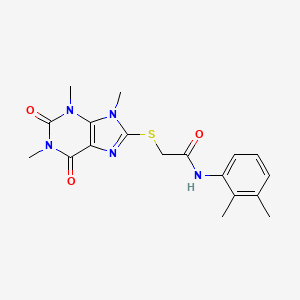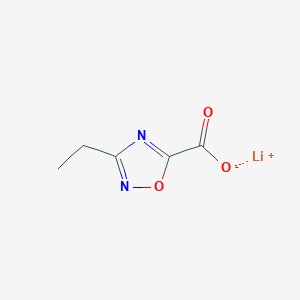
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a compound with the CAS Number: 2095410-95-8 . It has a molecular weight of 148.05 . The IUPAC name for this compound is lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of the 1,2,4-oxadiazole family, which also includes other regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a powder that can be stored at room temperature .Aplicaciones Científicas De Investigación
Anti-Infective Agents
1,2,4-oxadiazoles have emerged as promising anti-infective agents. Researchers have synthesized various derivatives of this scaffold with activities against bacteria, viruses, and parasites. Specifically, Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate exhibits anti-bacterial, anti-viral, and anti-leishmanial properties . These compounds are essential in combating infectious diseases such as tuberculosis, malaria, and nosocomial infections.
Drug Discovery
The versatility of 1,2,4-oxadiazoles makes them valuable in drug discovery. Their nitrogen- and oxygen-containing scaffolds provide an excellent foundation for designing novel therapeutic agents. Researchers explore different regioisomeric structures, including 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . These compounds serve as potential leads for developing hybrid drugs to combat antibiotic-resistant microorganisms.
Antibacterial Activity
Novel derivatives of 1,2,4-oxadiazoles, including Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate, have been evaluated for their antibacterial properties. Some compounds exhibit excellent antibacterial activity against specific strains, making them attractive candidates for further investigation .
In Silico Studies
Researchers employ computational methods to study the interactions of 1,2,4-oxadiazoles with biological targets. These in silico studies provide insights into the mode of action, binding affinity, and potential SAR (structure-activity relationship) of these compounds. Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has been subject to such investigations .
Hydrogen Bond Acceptor Properties
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. Nitrogen, in particular, acts as a strong hydrogen bond acceptor. This property influences their interactions with biological macromolecules and contributes to their pharmacological effects .
Chemical Intuitions for Designing New Entities
The synthetic strategies for 1,2,4-oxadiazoles provide chemical intuitions for designing new entities with anti-infective activity. Medicinal chemists can leverage this knowledge to create innovative compounds that address the urgent need for effective therapeutics against infectious diseases .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property could potentially influence the interaction with its targets.
Biochemical Pathways
The broader class of 1,2,4-oxadiazoles has been associated with anti-infective activities , suggesting that they may interact with biochemical pathways related to infection and immunity.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.
Propiedades
IUPAC Name |
lithium;3-ethyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNCRXZQWNDND-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=NOC(=N1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)
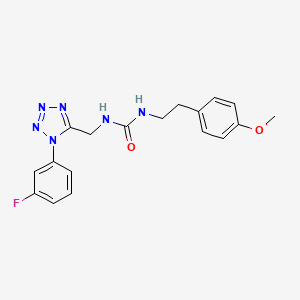
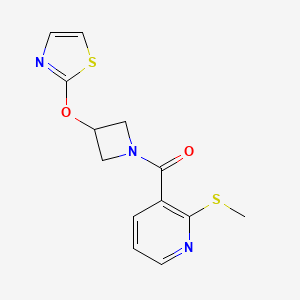
![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)



